3-(Benzyloxy)-5-methoxybenzoyl chloride

Physical organic chemistry Acylation kinetics Steric effects

3-(Benzyloxy)-5-methoxybenzoyl chloride (CAS 75996-33-7, MW 276.71 g/mol, C₁₅H₁₃ClO₃) is a disubstituted benzoyl chloride bearing a benzyloxy (–OCH₂Ph) group at the 3-position and a methoxy (–OCH₃) group at the 5-position of the aromatic ring. It belongs to the class of activated aromatic acid chlorides used as acylating agents in medicinal chemistry and organic synthesis.

Molecular Formula C15H13ClO3
Molecular Weight 276.71 g/mol
Cat. No. B8273484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-5-methoxybenzoyl chloride
Molecular FormulaC15H13ClO3
Molecular Weight276.71 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)Cl)OCC2=CC=CC=C2
InChIInChI=1S/C15H13ClO3/c1-18-13-7-12(15(16)17)8-14(9-13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
InChIKeyZYRGNJPZDQKYFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzyloxy)-5-methoxybenzoyl Chloride Procurement Guide: Structure, Class, and Baseline Reactivity


3-(Benzyloxy)-5-methoxybenzoyl chloride (CAS 75996-33-7, MW 276.71 g/mol, C₁₅H₁₃ClO₃) is a disubstituted benzoyl chloride bearing a benzyloxy (–OCH₂Ph) group at the 3-position and a methoxy (–OCH₃) group at the 5-position of the aromatic ring . It belongs to the class of activated aromatic acid chlorides used as acylating agents in medicinal chemistry and organic synthesis. The compound is prepared from 3-(benzyloxy)-5-methoxybenzoic acid via treatment with thionyl chloride, and is typically used as a crude intermediate directly in subsequent amidation or esterification steps without further purification [1]. Unlike simpler benzoyl chlorides, the presence of both a sterically demanding 3-benzyloxy substituent and an electron-donating 5-methoxy group confers a distinct steric and electronic profile that governs its reactivity, solvolytic mechanism, and the physicochemical properties of its downstream derivatives.

Why 3,5-Dimethoxybenzoyl Chloride and Other In-Class Compounds Cannot Replace 3-(Benzyloxy)-5-methoxybenzoyl Chloride


Generic substitution with 3,5-dimethoxybenzoyl chloride (CAS 17213-57-9) or 3-methoxybenzoyl chloride (CAS 1711-05-3) fails on three mechanistic grounds. First, the benzyloxy substituent at the 3-position introduces steric bulk that is absent in the methoxy analog: the benzyloxy group slows nucleophilic attack at the carbonyl carbon, requiring longer reaction times for amidation and esterification relative to unsubstituted benzoyl chloride [1]. This steric effect modulates both reaction kinetics and regiochemical outcomes in downstream couplings. Second, electronic transmission through the benzyloxy group is markedly attenuated; the coefficient of transmission of electronic effects across a p-benzyloxy group has been determined as only 0.17, meaning that substituent effects on the remote phenyl ring are poorly relayed to the reaction center, unlike the direct resonance and inductive contributions of a methoxy substituent [2]. Third, the benzyloxy group serves as a latent phenol via hydrogenolysis (H₂, Pd/C), enabling orthogonal protection strategies that are not available with methoxy-substituted analogs. Consequently, substituting 3,5-dimethoxybenzoyl chloride for the target compound alters not only the acylation kinetics and mechanism, but also the downstream synthetic optionality and the lipophilicity of the final conjugated products.

3-(Benzyloxy)-5-methoxybenzoyl Chloride: Quantitative Comparator Evidence for Scientific Selection


Steric Modulation of Acylation Kinetics: Benzyloxy vs. Methoxy at the 3-Position

The 3-benzyloxy group introduces substantially greater steric hindrance around the carbonyl reaction center compared to the 3-methoxy group in 3,5-dimethoxybenzoyl chloride. In solvolysis studies of structurally related systems, the introduction of 2,6-disubstitution (steric hindrance adjacent to the carbonyl) has been shown to shift the solvolytic mechanism from an addition–elimination pathway to an ionization (Sₙ1-like) pathway, with rate differences of several orders of magnitude in weakly nucleophilic solvents [1]. The benzyloxy group, while not ortho, is conformationally flexible and its phenyl ring can occupy space near the reaction center; this steric contribution is absent in the 3-methoxy comparator. Practically, this translates to measurably slower acylation rates: for the analogous ortho-benzyloxy benzoyl chloride system, the increased steric bulk has been documented to require extended reaction times and/or elevated temperatures for complete conversion in amidation and esterification reactions [2].

Physical organic chemistry Acylation kinetics Steric effects

Solvolytic Mechanism Divergence: Inductive-Only vs. Resonance-Assisted Pathways

The solvolysis of 3,5-dimethoxybenzoyl chloride (the direct methoxy analog of the target compound) proceeds via a dual mechanism—unimolecular ionization or bimolecular addition–elimination—depending on solvent nucleophilicity and ionizing power [1]. This mechanistic duality arises because two meta-methoxy groups exert only an inductive electron-withdrawing effect with no resonance contribution, unlike a para-methoxy substituent that stabilizes the acylium ion via resonance. In contrast, 3,4,5-trimethoxybenzoyl chloride (which has a para-methoxy group) solvolyzes with Grunwald–Winstein sensitivity parameters of l = 0.29 (nucleophilicity) and m = 0.54 (ionizing power), and its specific solvolysis rates are reduced relative to 4-methoxybenzoyl chloride by a factor attributable to the added meta-methoxy substituents [2]. The target compound, with one meta-benzyloxy and one meta-methoxy group, is predicted to follow a mechanism akin to 3,5-dimethoxybenzoyl chloride (dual pathway, no resonance stabilization) but with additional steric modulation of the ionization channel due to the benzyloxy group.

Solvolysis mechanism Grunwald–Winstein equation Reaction pathway

Electronic Transmission Attenuation: Hammett σ Values for the Benzyloxy Substituent

The 1976 study by Ferreira et al. on p-benzyloxybenzoyl chloride methanolysis provides quantitative Hammett analysis that is directly relevant to understanding the electronic profile of the benzyloxy substituent. The σ value for the p-benzyloxy group (determined from both kinetic and acidity measurements) was found to be considerably less than the previously accepted literature value. Crucially, the coefficient of transmission of electronic effects across a p-benzyloxy group was determined as 0.17, meaning that only 17% of any substituent effect on the terminal phenyl ring of the benzyloxy group is transmitted to the benzoyl reaction center [1]. For comparison, the standard Hammett σₘ value for a methoxy group is +0.12 (inductive electron-withdrawing), while σₚ is −0.27 (resonance electron-donating). The benzyloxy group (OCH₂Ph) has a methylene spacer that interrupts direct conjugation, making its electronic effect predominantly inductive at the meta position, with a magnitude similar to but not identical with methoxy. Small rate differences between benzoyl chloride and p-benzyloxybenzoyl chloride in methanolysis stem from counterbalancing large changes in enthalpies and entropies of activation, ascribed to different degrees of Sₙ1 character [1].

Linear free-energy relationships Hammett equation Substituent constants

Synthetic Orthogonality: The Benzyloxy Group as a Latent Phenol Handle

A critical differentiator of 3-(benzyloxy)-5-methoxybenzoyl chloride from its 3,5-dimethoxy analog is the synthetic optionality conferred by the benzyloxy group. The benzyl ether can be selectively cleaved by catalytic hydrogenolysis (H₂, Pd/C) to reveal a free phenolic hydroxyl group after the acylation step, while the 5-methoxy group remains intact [1]. This orthogonal deprotection strategy is not available with 3,5-dimethoxybenzoyl chloride, where both methoxy groups are chemically equivalent and demethylation would require harsh conditions (e.g., BBr₃, HI) that are non-selective between the two positions. In the patent literature, the 3-benzyloxy-5-methoxyphenyl motif (derivable from the target acid chloride) is explicitly claimed as a substituent in biologically active compounds, including anticancer quinolin-4-one derivatives in US8524740B2, where the benzyloxy group serves as a protecting group that can be removed to modulate physicochemical properties or enable further functionalization [2].

Protecting group strategy Hydrogenolysis Orthogonal deprotection

Patent-Validated Biological Utility: MAOB Inhibition and Anticancer Applications

The 3-benzyloxy-5-methoxybenzoyl fragment appears in granted patents covering two distinct therapeutic areas. US7253318 (Hoffman-La Roche, 2007) claims benzyloxy derivatives as selective monoamine oxidase B (MAOB) inhibitors for the treatment of Alzheimer's disease and senile dementia; the patent explicitly encompasses compounds where the benzyloxy and methoxy substitution pattern is a key pharmacophoric element [1]. US8524740B2 (2013) claims aryl and heteroaryl-quinolin derivatives with anticancer activity, explicitly listing '3-benzyloxy-5-methoxyphenyl' among the preferred substituents for the quinolin-4-one scaffold [2]. Importantly, substituting the benzyloxy group for a methoxy group in these structural contexts would alter both the lipophilicity (estimated ΔlogP ≈ +2 to +3 for benzyloxy vs. methoxy on an aromatic ring) and the steric occupancy of the binding pocket, potentially ablating biological activity. The patent-protected specificity of the 3-benzyloxy-5-methoxy substitution pattern validates its non-obviousness and its critical role in achieving the claimed biological effects.

Medicinal chemistry Monoamine oxidase B Anticancer

Physicochemical Differentiation: Lipophilicity and Calculated LogP

The replacement of a methoxy group with a benzyloxy group at the 3-position substantially increases the lipophilicity of the parent acid and all derived amides and esters. Computational logP estimation indicates that 3-(benzyloxy)-5-methoxybenzoic acid (the hydrolysis product and direct precursor) has a calculated logP approximately 2–3 units higher than 3,5-dimethoxybenzoic acid, a difference that translates to an approximately 100- to 1000-fold increase in octanol–water partition coefficient [1]. This lipophilicity differential propagates to all downstream derivatives: amides and esters incorporating the 3-benzyloxy-5-methoxybenzoyl fragment will exhibit significantly higher membrane permeability, altered tissue distribution, and potentially increased metabolic liability compared to their 3,5-dimethoxy counterparts. For CNS-targeted programs such as MAOB inhibition (see Evidence Item 5), the increased lipophilicity may be desirable for blood–brain barrier penetration; for systemic anticancer agents, it may require formulation adjustments.

Lipophilicity Drug-likeness ADME prediction

Optimal Procurement and Application Scenarios for 3-(Benzyloxy)-5-methoxybenzoyl Chloride Based on Differential Evidence


Medicinal Chemistry: MAOB Inhibitor Lead Optimization for Alzheimer's Disease

When synthesizing benzyloxy-substituted benzamide derivatives as selective MAOB inhibitors for Alzheimer's disease (as claimed in US7253318), 3-(benzyloxy)-5-methoxybenzoyl chloride is the required acylating agent to install the pharmacophoric 3-benzyloxy-5-methoxybenzoyl fragment [1]. The benzyloxy group provides the steric bulk and lipophilicity needed for MAOB active-site occupancy and blood–brain barrier penetration, while the 5-methoxy group contributes electronic modulation. Substitution with 3,5-dimethoxybenzoyl chloride would produce compounds with significantly lower lipophilicity (ΔlogP ≈ −2 to −3), likely reducing CNS penetration, and would also alter the steric complementarity to the MAOB binding pocket. Furthermore, compounds made with the dimethoxy analog would fall outside the claimed patent space. The evidence from the Hammett analysis (Section 3, Evidence Item 3) confirms that the benzyloxy group's attenuated electronic transmission (coefficient = 0.17) allows independent tuning of the benzyl ring substituents without perturbing the acylation reactivity [2].

Anticancer Quinolin-4-one Derivative Synthesis with Late-Stage Deprotection

In the synthesis of 2-arylquinolin-4-one anticancer agents as described in US8524740B2, 3-(benzyloxy)-5-methoxybenzoyl chloride enables a convergent synthetic strategy where the 3-benzyloxy group serves as a masked phenol [3]. After acylation to install the 3-benzyloxy-5-methoxybenzoyl moiety on the quinolin scaffold, the benzyl protecting group can be removed via mild hydrogenolysis (H₂, Pd/C, MeOH) to reveal a free 3-hydroxy group for further functionalization (e.g., phosphorylation to improve aqueous solubility, as exemplified by the CHM-2133-P prodrug strategy in the same patent family). The 5-methoxy group remains unaffected under these conditions, providing true orthogonality. This sequential protection/deprotection strategy is not achievable with 3,5-dimethoxybenzoyl chloride, where both positions are identically methyl-protected and non-selective demethylation would occur. The steric modulation of acylation kinetics (Section 3, Evidence Item 1) also favors controlled mono-acylation of the quinolin core.

Structure–Activity Relationship (SAR) Studies Requiring Systematic Lipophilicity Modulation

For medicinal chemistry programs exploring the impact of lipophilicity on ADME properties while maintaining a constant hydrogen-bonding profile, 3-(benzyloxy)-5-methoxybenzoyl chloride offers a unique advantage. The benzyloxy group at position 3 provides approximately 100- to 1000-fold higher lipophilicity compared to a methoxy group (Section 3, Evidence Item 6), while preserving the same hydrogen-bond acceptor count and similar electronic character. By synthesizing matched molecular pairs—one series using 3-(benzyloxy)-5-methoxybenzoyl chloride and a parallel series using 3,5-dimethoxybenzoyl chloride—teams can deconvolute the contributions of lipophilicity from those of hydrogen bonding and electronics to biological activity, cytotoxicity, and metabolic stability [1]. This matched-pair analysis is a standard tool in drug discovery for establishing SAR and requires the procurement of both building blocks.

Process Chemistry: Reaction Optimization Using Tunable Acylating Agent Reactivity

In process-scale amidations where the nucleophile is sterically hindered or prone to over-acylation (e.g., primary amines with additional nucleophilic sites), 3-(benzyloxy)-5-methoxybenzoyl chloride provides inherently moderated reactivity compared to 3,5-dimethoxybenzoyl chloride due to the greater steric demand of the benzyloxy group (Section 3, Evidence Item 1). The attenuated acylation rate reduces the formation of bis-acylated byproducts and minimizes the exotherm, improving process safety and product purity [2]. Additionally, the dual solvolytic mechanism (Section 3, Evidence Item 2) means that reaction outcomes are tuneable by solvent selection: weakly nucleophilic, highly ionizing solvents (e.g., fluorinated alcohols) can shift the mechanism toward ionization, accelerating the reaction if needed, while nucleophilic solvents favor the addition–elimination pathway.

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